(3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]oxolan-3-ol
Description
Properties
IUPAC Name |
(3R,4R)-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-10-4-8-9-7(10)13-6-3-12-2-5(6)11/h4-6,11H,2-3H2,1H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOZMNHDOQTIKK-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SC2COCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NN=C1S[C@@H]2COC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]oxolan-3-ol is a chiral compound notable for its unique structural features, including a triazole moiety and a sulfanyl group. These characteristics suggest potential biological activities that could be harnessed in medicinal chemistry and pharmacology. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Structural Overview
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | (3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]oxolan-3-ol |
| Molecular Formula | C₇H₁₁N₄OS |
| Molecular Weight | 173.26 g/mol |
| CAS Number | 2227908-63-4 |
The biological activity of (3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]oxolan-3-ol is primarily attributed to its interaction with various molecular targets. The triazole ring is known to coordinate with metal ions and modulate enzyme activities. This interaction can lead to the inhibition or activation of specific metabolic pathways.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes, potentially impacting pathways related to inflammation and cancer.
- Antiviral Activity : Similar triazole-containing compounds have demonstrated efficacy against viral infections by interfering with viral replication processes.
- Bioorthogonal Chemistry Applications : The triazole moiety allows for selective labeling and tracking of biomolecules in live cells.
Biological Activity Studies
Recent studies have highlighted the compound's potential in various biological contexts:
Antiviral Properties
Research indicates that triazole derivatives exhibit antiviral properties. For instance, compounds structurally similar to (3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]oxolan-3-ol have shown effectiveness against viruses such as HIV and influenza by inhibiting viral entry or replication .
Anti-inflammatory Effects
In vitro studies have suggested that this compound can downregulate pro-inflammatory cytokines. This effect was observed at concentrations of 50 µM in cell cultures treated with lipopolysaccharides (LPS), leading to a significant reduction in inflammation markers .
Case Studies
Several case studies illustrate the biological relevance of (3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]oxolan-3-ol:
- Inhibition of Type III Secretion System (T3SS) : A study demonstrated that at high concentrations (50 µM), the compound inhibited the secretion activity of pathogenic bacteria via T3SS. This inhibition was linked to a decrease in virulence factor expression .
- Synergistic Effects with Other Compounds : When combined with other anti-inflammatory agents like curcumin or resveratrol, (3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]oxolan-3-ol exhibited enhanced anti-inflammatory effects compared to individual treatments .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related analogs from the evidence, focusing on substituent variations, molecular properties, and functional implications.
Table 1: Structural and Functional Comparison of Triazole-Sulfanyl Derivatives
*Calculated based on molecular formula.
Key Comparative Insights
Substituent Effects on Physical Properties The target compound lacks bulky alkyl chains (cf. The 4-methyl-triazole-sulfanyl group in the target compound contrasts with isopropyl-sulfanyl in , which reduces steric hindrance but may decrease metabolic stability.
Biological Implications
- Triazole-sulfanyl derivatives are recurrent in drug design (e.g., FtsZ and DprE1 inhibitors in ). The target compound’s hydroxyl group may facilitate hydrogen bonding in enzyme active sites, similar to the acetic acid moiety in .
- Racemic amine derivatives (e.g., ) highlight the importance of stereochemistry: the (3R,4R) configuration in the target compound could improve target specificity over racemic mixtures.
Crystallographic Behavior Conformational polymorphism observed in (orthorhombic vs. monoclinic forms) suggests that even minor substituent changes (e.g., methyl vs. ethyl) can alter crystal packing. The target compound’s stereochemistry may similarly influence its solid-state behavior, relevant for formulation stability.
Synthetic Routes
- Cyclization in basic media (e.g., aqueous NaOH in ) is a common strategy for triazole-sulfanyl compounds. The target compound may follow analogous pathways, though its stereospecificity likely requires chiral catalysts or resolution techniques.
Research Findings and Limitations
- Structural Analysis : SHELX software is widely used for crystallographic refinement of similar compounds, suggesting its applicability for resolving the target compound’s stereochemistry.
- Knowledge Gaps: Exact solubility, melting points, and synthetic yields for the target compound are unreported in the evidence. Further experimental studies are needed to quantify these properties.
Preparation Methods
General Synthetic Strategy Overview
The synthesis of (3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]oxolan-3-ol typically involves three key stages:
- Construction or availability of the chiral oxolane (tetrahydrofuran) core with defined stereochemistry at positions 3 and 4.
- Synthesis or functionalization of the 4-methyl-1,2,4-triazole ring system.
- Formation of the sulfanyl (thioether) linkage connecting the triazole to the oxolane ring.
Preparation of the Chiral Oxolane Core
The (3R,4R)-oxolane-3-ol skeleton can be prepared by stereoselective methods such as:
Hydrogenation of azido or carbamate precursors: For example, tert-butyl (3R,4R)-4-azidotetrahydro-2H-pyran-3-ylcarbamate can be hydrogenated using palladium hydroxide on carbon or platinum oxide catalysts under hydrogen atmosphere in ethanol to yield the corresponding amine or hydroxylated tetrahydrofuran derivatives with high stereochemical purity.
Stereoselective ring formation: Chiral pool synthesis or asymmetric catalysis methods can be used to construct the oxolane ring with the desired (3R,4R) configuration.
| Step | Starting Material | Catalyst/Conditions | Product | Yield |
|---|---|---|---|---|
| Hydrogenation | tert-butyl (3R,4R)-4-azidotetrahydro-2H-pyran-3-ylcarbamate | Pd(OH)2/C, H2, EtOH, rt, 6 h | tert-butyl (3R,4R)-4-aminotetrahydro-2H-pyran-3-ylcarbamate | 87% (610 mg from 700 mg) |
| Hydrogenation (scale-up) | Same as above | PtO2, H2, EtOH, 10-35 °C, overnight | Corresponding amine | 87.5% (105 g from 120 g) |
Synthesis of 4-Methyl-1,2,4-Triazole Derivatives
The 1,2,4-triazole ring system with methyl substitution at the 4-position is typically synthesized via:
Cyclization reactions involving hydrazine derivatives and appropriate nitrile or carboxamide precursors to form the triazole core.
Functionalization of preformed triazoles by alkylation or substitution reactions to introduce the methyl group at the 4-position.
Research on 1,2,4-triazole-3-thiones and related derivatives suggests that the synthesis often involves multiple steps including esterification, hydrazinolysis, carbothioamide formation, and alkaline cyclization to yield the triazole-3-thione intermediate.
Formation of the Sulfanyl Linkage (Thioether Bond)
The key step to attach the triazole to the oxolane ring through a sulfur atom involves:
Nucleophilic substitution reactions where a thiol or thiolate derivative of the triazole reacts with a suitable electrophilic site on the oxolane ring (e.g., a halide or tosylate leaving group).
Alkylation of 1,2,4-triazole-3-thione derivatives to form sulfanyl-substituted triazoles, as demonstrated in literature where alkylation with methyl iodide or ethyl bromide in the presence of bases like sodium ethoxide yields thioether-linked products.
Use of carbothioamide intermediates that upon basic treatment cyclize to form the triazole ring with a sulfanyl substituent, which can then be further functionalized or linked to the oxolane moiety.
Representative Preparation Procedure (Based on Patent and Literature Data)
Research Findings and Optimization Notes
Stereochemical control is critical in the oxolane ring formation to ensure the (3R,4R) configuration, which impacts biological activity and physical properties.
Choice of catalyst and hydrogenation conditions affects yield and stereoselectivity in the reduction of azido precursors to amines or hydroxyl derivatives.
Alkylation conditions for triazole derivatives require careful control of base and solvent to avoid side reactions and to maximize thioether bond formation.
Use of mild conditions during sulfanyl linkage formation helps preserve the sensitive oxolane ring and the triazole heterocycle.
Purification techniques such as silica gel chromatography using hexane-ethyl acetate mixtures are effective for isolating the final product with high purity.
Summary Table of Preparation Methods
Q & A
Q. What safety protocols are recommended for handling (3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]oxolan-3-ol in laboratory settings?
- Methodological Answer : Personal protective equipment (PPE) must include chemical-resistant gloves (e.g., nitrile), safety goggles compliant with OSHA/EN166 standards, and lab coats. Ensure proper ventilation, especially in confined spaces, and maintain proximity to eyewash stations and safety showers. Respiratory protection may be required if aerosolization occurs. Gloves should be removed using techniques that avoid outer-surface contact, and contaminated materials must be disposed of per hazardous waste regulations .
Q. How can researchers synthesize (3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]oxolan-3-ol, and what structural characterization techniques are essential?
- Methodological Answer : Synthesis typically involves coupling reactions between oxolane derivatives and 4-methyl-1,2,4-triazole-3-thiol. Post-synthesis, use nuclear magnetic resonance (NMR) to confirm stereochemistry (e.g., H-NMR for proton environments, C-NMR for carbon backbone). High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) validate molecular weight and functional groups (e.g., -OH, -S-). X-ray crystallography may resolve absolute configuration if single crystals are obtainable .
Q. What computational tools are available for predicting the physicochemical properties of this compound?
- Methodological Answer : Tools like Gaussian (for DFT calculations), ChemAxon, or PubChem’s chemical structure validator can predict logP, pKa, and solubility. Molecular docking software (AutoDock, Schrödinger) may assess interactions with biological targets. Always cross-validate predictions with experimental data (e.g., HPLC for purity, DSC for thermal stability) .
Advanced Research Questions
Q. How can substitution reactions at the triazole ring be optimized to enhance biological activity?
- Methodological Answer : The triazole ring’s sulfanyl group is reactive toward nucleophilic substitution. For alkylation, use alkyl halides (e.g., methyl iodide) with a base (e.g., KCO) in DMF at 60–80°C. For aryl substitutions, employ Suzuki-Miyaura coupling with Pd catalysts. Monitor reaction progress via TLC/LC-MS, and purify using column chromatography (silica gel, eluent: EtOAc/hexane). Biological assays (e.g., antimicrobial MIC tests) should guide structure-activity relationships (SAR) .
| Reaction Type | Reagents/Conditions | Key Products |
|---|---|---|
| Alkylation | Methyl iodide, KCO, DMF, 70°C | 4-Methyl derivatives |
| Aryl Substitution | Pd(PPh), aryl boronic acid, THF/HO | Biaryl derivatives |
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from stereochemical impurities or assay variability. Validate purity via chiral HPLC and compare against reference standards. Replicate assays under standardized conditions (e.g., fixed cell lines, consistent incubation times). Use statistical tools (e.g., ANOVA) to assess significance. Collaborate with independent labs for cross-verification .
Q. How can computational modeling predict metabolic pathways or toxicity profiles?
- Methodological Answer : Use in silico tools like SwissADME or ProTox-II to predict cytochrome P450 interactions and hepatotoxicity. Molecular dynamics simulations (GROMACS) can model metabolite formation. Experimental validation via microsomal assays (e.g., human liver microsomes) and LC-MS/MS for metabolite identification is critical .
Q. What advanced techniques characterize the compound’s interaction with enzymes or receptors?
- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (). Cryo-EM or X-ray crystallography provide structural insights into binding pockets. For dynamic studies, employ stopped-flow kinetics or fluorescence anisotropy .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in spectroscopic data (e.g., NMR shifts) across studies?
- Methodological Answer : Confirm solvent effects (DMSO vs. CDCl), concentration, and temperature. Re-run NMR under identical conditions as cited studies. Cross-reference with computed chemical shifts (e.g., ACD/Labs or MestReNova). Collaborate with NMR facilities to rule out instrument calibration errors .
Tables for Key Data
| Property | Experimental Value | Predicted Value (PubChem) |
|---|---|---|
| Molecular Weight | 259.3 g/mol | 259.3 g/mol |
| logP | 1.2 (HPLC) | 1.4 (ChemAxon) |
| Aqueous Solubility (25°C) | 3.8 mg/mL | 2.9 mg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
